
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom and a triazole ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 6-chloropyridazine with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of 6-chloropyridazine derivatives with hydrazine and subsequent reaction with acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Pyridazines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Schiff Bases: Formed through condensation reactions with carbonyl compounds.
Applications De Recherche Scientifique
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions . The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyridazin-3-yl Derivatives: Compounds like 6-chloropyridazin-3-yl hydrazine and 6-chloropyridazin-3-yl pivalamide.
Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and its various substituted forms.
Uniqueness
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combined pyridazine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to simpler analogs .
Propriétés
Formule moléculaire |
C8H6ClN5O2 |
|---|---|
Poids moléculaire |
239.62 g/mol |
Nom IUPAC |
2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN5O2/c1-4-7(8(15)16)13-14(12-4)6-3-2-5(9)10-11-6/h2-3H,1H3,(H,15,16) |
Clé InChI |
FRKNEYVULCJIRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=C1C(=O)O)C2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




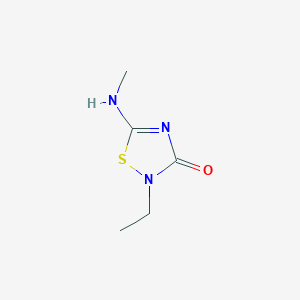
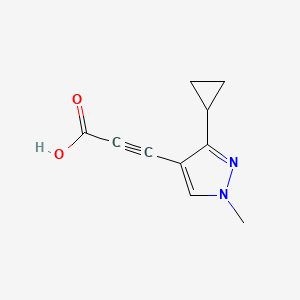

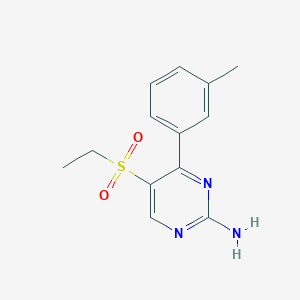
![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
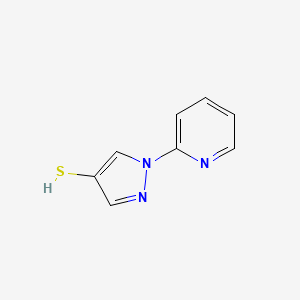
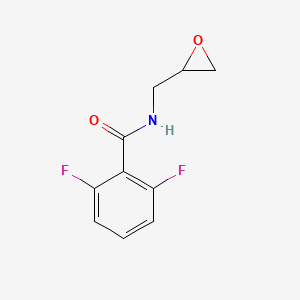
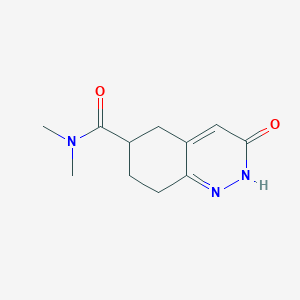
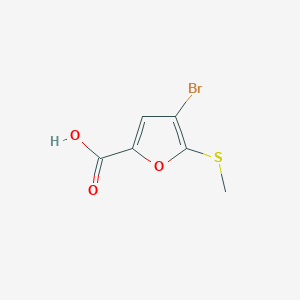
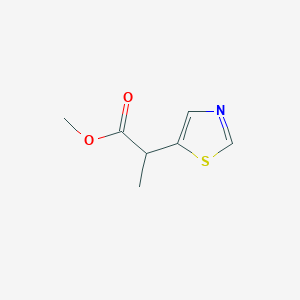
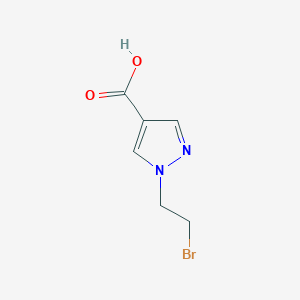
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792017.png)
